1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile
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Overview
Description
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and benzimidazole ring system with a carbonitrile group at the 3-position and an oxo group at the 1-position.
Preparation Methods
The synthesis of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the use of enamino ketones as building blocks. The reaction conditions often involve heating under reflux in pyridine to form the desired pyrrolo[1,2-a]benzimidazole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazole-containing compounds: These compounds, like imidazoles, have a similar nitrogen-containing heterocyclic structure and are known for their diverse chemical and biological properties.
Properties
IUPAC Name |
1-oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-7-5-10(15)14-9-4-2-1-3-8(9)13-11(7)14/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUATXWALPBLNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=NC3=CC=CC=C3N2C1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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